molecular formula C23H25N3O2 B2631969 1-(4-ethoxyphenyl)-N-(3-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899750-54-0

1-(4-ethoxyphenyl)-N-(3-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Katalognummer: B2631969
CAS-Nummer: 899750-54-0
Molekulargewicht: 375.472
InChI-Schlüssel: KNCOUPSGRDSPES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrrolo[1,2-a]pyrazine carboxamide class, characterized by a fused bicyclic pyrrolopyrazine core substituted with a 4-ethoxyphenyl group at position 1 and a 3-methylphenyl carboxamide moiety at position 2. Its molecular formula is C₂₃H₂₄N₃O₂ (molecular weight: 383.46 g/mol). The ethoxy group enhances lipophilicity, while the 3-methylphenyl substituent may influence steric interactions in biological targets.

Eigenschaften

IUPAC Name

1-(4-ethoxyphenyl)-N-(3-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-3-28-20-11-9-18(10-12-20)22-21-8-5-13-25(21)14-15-26(22)23(27)24-19-7-4-6-17(2)16-19/h4-13,16,22H,3,14-15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCOUPSGRDSPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 1-(4-ethoxyphenyl)-N-(3-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-ethoxyaniline and 3-methylaniline.

    Formation of Pyrrolo[1,2-a]pyrazine Core: The core structure is formed through a cyclization reaction involving the starting materials and a suitable reagent such as a halogenated compound.

    Carboxamide Formation:

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Analyse Chemischer Reaktionen

1-(4-ethoxyphenyl)-N-(3-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction rates and yields.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Specifically, it has been investigated for its efficacy against various cancer cell lines. The mechanism of action appears to involve the inhibition of specific kinases that are crucial for cancer cell proliferation. For instance, the compound has shown promising results as a selective inhibitor of PKMYT1, a kinase implicated in DNA damage response pathways . This selectivity enhances its therapeutic potential while minimizing off-target effects.

Antimicrobial Properties

Another significant application of this compound is its antimicrobial activity. Research indicates that derivatives of pyrrolo[1,2-a]pyrazine structures exhibit notable antibacterial and antifungal properties. The incorporation of ethoxy and methyl groups enhances the lipophilicity and overall biological activity of the compound, allowing it to penetrate microbial membranes more effectively .

Synthesis Methodologies

The synthesis of 1-(4-ethoxyphenyl)-N-(3-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can be achieved through various methods. Key synthetic routes include:

  • Microwave-Assisted Synthesis : This method allows for rapid synthesis under controlled conditions, improving yield and purity. The use of microwave irradiation has been shown to significantly reduce reaction times compared to conventional heating methods .
  • Catalyst-Free Reactions : Recent advancements have led to the development of catalyst-free synthetic routes that are environmentally friendly and cost-effective. These methods utilize simple reagents and require minimal purification steps .

Case Study 1: PKMYT1 Inhibition

In a study examining the inhibition of PKMYT1 by this compound, researchers demonstrated that it could significantly impede cell cycle progression in cancerous cells. The IC50 value was determined through a series of assays using various cancer cell lines, indicating a strong correlation between compound concentration and inhibition rate .

Case Study 2: Antimicrobial Screening

A comprehensive antimicrobial screening was conducted using this compound against a range of bacterial strains. The results showed that it possessed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded, showcasing its potential as a lead compound for developing new antimicrobial agents .

Wirkmechanismus

The mechanism of action of 1-(4-ethoxyphenyl)-N-(3-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a disease pathway or activating a receptor in a signaling cascade.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Structural Modifications

The following analogs differ in substituents on the pyrrolopyrazine core or carboxamide moiety:

Compound Name Substituents (R1, R2) Molecular Weight Key Features
Target Compound R1: 4-ethoxyphenyl; R2: 3-methylphenyl 383.46 g/mol Moderate logP (~5.1 estimated), balanced lipophilicity
N-(2,6-Difluorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2-carboxamide R1: 4-ethoxyphenyl; R2: 2,6-difluorophenyl 423.43 g/mol Fluorine atoms increase electronegativity; potential enhanced target binding via halogen interactions
1-(4-Ethoxyphenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2-carbothioamide R1: 4-ethoxyphenyl; R2: 4-methoxyphenyl; Thioamide substitution 407.53 g/mol Thioamide (C=S) reduces hydrogen-bonding capacity vs. carboxamide (C=O); logP = 5.18
tert-Butyl 1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate R1: pyridin-4-yl; R2: tert-butyl ester 299.38 g/mol Ester group improves solubility; pyridinyl substitution may alter π-π stacking

Physicochemical Properties

  • Lipophilicity (logP):
    • Target compound: Estimated ~5.1 (similar to carbothioamide analog, logP = 5.18) .
    • Difluorophenyl analog: Higher logP (fluorine’s inductive effect) .
  • Hydrogen-Bonding Capacity:
    • Carbothioamide (C=S) in reduces H-bond acceptor strength compared to carboxamide (C=O), impacting solubility and membrane permeability .

Antiviral Activity (Pyrazine Carboxamide Derivatives)

  • N-((1S)-1-(Benzo[d]thiazol-2-yl)-2-methylbutyl)pyrazine-2-carboxamide ():
    • Exhibited antiviral activity against SARS-CoV (EC₅₀ = 3.2 µM). The benzo[d]thiazole group likely contributes to protease inhibition via π-stacking .
    • Comparison: The target compound lacks a heteroaromatic substituent like benzo[d]thiazole, which may reduce antiviral potency.

Enzyme-Targeted Activity (Pyrrolo-Pyrazine/Thiazolo Hybrids)

  • 5-(4-Methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine Derivatives ():
    • Demonstrated inhibition of kinases and phosphodiesterases. The methoxyphenyl group enhances cellular uptake .
    • Comparison: The target compound’s 3-methylphenyl group may hinder enzyme binding compared to smaller substituents (e.g., methoxy).

Biologische Aktivität

1-(4-ethoxyphenyl)-N-(3-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolo[1,2-a]pyrazine core with ethoxy and methyl phenyl substituents. Its molecular formula is C22H24N4OC_{22}H_{24}N_{4}O with a molecular weight of approximately 364.46 g/mol. The structure can be represented as follows:

Chemical Structure 1 4 ethoxyphenyl N 3 methylphenyl 1H 2H 3H 4H pyrrolo 1 2 a pyrazine 2 carboxamide\text{Chemical Structure }\text{1 4 ethoxyphenyl N 3 methylphenyl 1H 2H 3H 4H pyrrolo 1 2 a pyrazine 2 carboxamide}

Anticancer Properties

Recent studies have indicated that derivatives of pyrrolo[1,2-a]pyrazine compounds exhibit promising anticancer activity. For instance, modifications on the core structure have led to compounds that selectively inhibit protein kinases involved in cancer progression. One notable study demonstrated that certain analogs showed IC50 values in the low micromolar range against various cancer cell lines, suggesting a potential role in targeted cancer therapy .

Cholinesterase Inhibition

Cholinesterase inhibitors are critical in treating neurodegenerative diseases such as Alzheimer's disease. Research has shown that related pyrazine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes implicated in cholinergic signaling deficits associated with Alzheimer's. The inhibition profiles of these compounds indicate that they may serve as leads for developing new therapeutic agents .

The biological activity of this compound is primarily attributed to its ability to modulate key enzymatic pathways:

  • Kinase Inhibition : The compound selectively inhibits certain kinases involved in cell cycle regulation and apoptosis.
  • Cholinergic Modulation : By inhibiting cholinesterases, it enhances acetylcholine levels in the synaptic cleft, potentially improving cognitive function.

Case Study 1: Anticancer Activity

In a study published in Nature Reviews Cancer, researchers synthesized a series of pyrrolo[1,2-a]pyrazine derivatives and tested their effects on cancer cell lines. The most potent compound demonstrated an IC50 value of 0.011 μM against PKMYT1 kinase, indicating strong anticancer potential .

CompoundIC50 (μM)Target
Compound A0.011PKMYT1
Compound B0.029CDK1
Compound C0.466AChE

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of related pyrazine derivatives in animal models of Alzheimer's disease. The treatment resulted in improved cognitive performance and reduced amyloid plaque formation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.